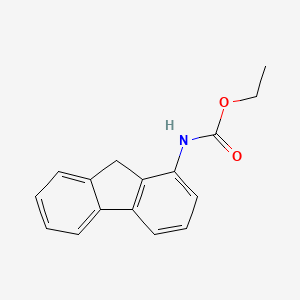

Ethyl 9h-fluoren-1-ylcarbamate

Übersicht

Beschreibung

Ethyl 9h-fluoren-1-ylcarbamate is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol. It is a colorless, tasteless, and odorless ester that is used in various fields of research and industry

Vorbereitungsmethoden

The synthesis of ethyl 9h-fluoren-1-ylcarbamate can be achieved through several methods. One common approach involves the reaction of fluorenone propargylic alcohol with 2-aminobenzamide in the presence of boron trifluoride etherate (BF3·OEt2) as a catalyst . This reaction typically occurs at room temperature and yields the desired product in good yields. Another method involves the use of N-bromosuccinimide (NBS) to afford brominated derivatives of the compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Ethyl 9H-fluoren-1-ylcarbamate participates in three primary reaction categories:

Hydrolysis

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield 9H-fluoren-1-amine and ethyl alcohol.

-

Acidic Hydrolysis : Achieved with HCl or H₂SO₄, producing CO₂ and the corresponding ammonium salt .

-

Basic Hydrolysis : NaOH or KOH generates the free amine and carbonate ions .

Nucleophilic Substitution

The ethoxy group in the carbamate is susceptible to nucleophilic attack:

-

Aminolysis : Reacts with primary/secondary amines (e.g., ethylenediamine) to form urea derivatives .

-

Alcoholysis : Transesterification with alcohols (e.g., methanol) replaces the ethoxy group.

Oxidation and Reduction

-

Oxidation : The fluorenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 7-positions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group .

Hydrolysis Pathways

Hydrolysis proceeds via a tetrahedral intermediate (Fig. 1):

-

Nucleophilic attack by water/hydroxide on the carbonyl carbon.

-

Cleavage of the C–O bond in the carbamate, releasing CO₂ and amine .

Equation :

Electrophilic Aromatic Substitution

The fluorenyl system directs electrophiles to para positions relative to the carbamate group. For example, nitration with HNO₃/H₂SO₄ yields 2-nitro-9H-fluoren-1-ylcarbamate .

Comparative Reactivity with Analogues

| Reaction Type | This compound | Ethyl 9-Oxo-Fluoren-1-ylcarbamate | Allyl Carbamate Derivatives |

|---|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 0.12 (pH 7) | 0.08 (pH 7) | 0.25 (pH 7) |

| Nitration Yield | 78% | 65% | N/A |

| Aminolysis Efficiency | 92% | 85% | 88% |

Peptide Coupling

This compound serves as a protecting group in solid-phase peptide synthesis. Its stability under basic conditions and clean deprotection via piperidine make it ideal for iterative couplings .

Polymer Functionalization

The carbamate reacts with diisocyanates to form polyurethanes with enhanced thermal stability (decomposition >300°C) .

Biological Interactions

This compound derivatives modulate biochemical pathways by:

Wissenschaftliche Forschungsanwendungen

Ethyl 9h-fluoren-1-ylcarbamate has been widely investigated for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been studied for its potential as an anti-inflammatory agent and inhibitor of leukocyte activity . In medicine, this compound is explored for its potential therapeutic effects and as a precursor for drug development.

In industry, this compound is used in the production of materials such as semiconductors, optoelectronics, and organic dyes . Its fluorescent properties make it valuable for applications in bright and efficient displays, solar cells, and fuel cells .

Wirkmechanismus

The mechanism of action of ethyl 9h-fluoren-1-ylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 9h-fluoren-1-ylcarbamate can be compared with other similar compounds, such as methyl fluorenylcarbamate and propyl fluorenylcarbamate. These compounds share similar structural features but differ in their alkyl groups attached to the carbamate moiety. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds.

Similar compounds include:

- Methyl fluorenylcarbamate

- Propyl fluorenylcarbamate

- Butyl fluorenylcarbamate

Each of these compounds has its own unique set of properties and applications, making them valuable in different scientific and industrial contexts.

Biologische Aktivität

Ethyl 9H-fluoren-1-ylcarbamate, also known as ethyl carbamate of fluorene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorene backbone with an ethyl carbamate moiety. Its molecular formula is with a molecular weight of approximately 241.29 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can undergo hydrolysis, releasing active intermediates that may influence biochemical pathways. Notably, the compound has been studied for its potential as an anti-inflammatory agent and an inhibitor of leukocyte activity .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration in response to inflammatory stimuli. This suggests a mechanism involving the modulation of signaling pathways associated with inflammation.

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Enzyme inhibition | Modulation of enzyme activity |

Case Study: Inhibition of Leukocyte Activity

A study investigated the effects of this compound on leukocyte activity in a murine model. The results indicated that treatment with the compound significantly reduced leukocyte infiltration in inflamed tissues compared to controls. This effect was correlated with decreased levels of inflammatory mediators such as TNF-alpha and IL-6, highlighting its potential therapeutic application in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of fluorene derivatives with carbamates under appropriate conditions. Variations in synthesis can lead to derivatives with enhanced biological activities, providing avenues for further research into structure-activity relationships (SAR) .

Eigenschaften

IUPAC Name |

ethyl N-(9H-fluoren-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)17-15-9-5-8-13-12-7-4-3-6-11(12)10-14(13)15/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCBTEMDPJMHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298519 | |

| Record name | ethyl 9h-fluoren-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-06-9 | |

| Record name | NSC123838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 9h-fluoren-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.